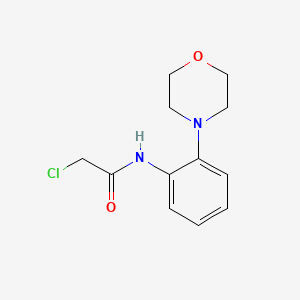
6-Fluorotryptamine
概要
説明
PAL-227は、様々な科学分野で独自の性質と応用が知られている合成化合物です。主にケミカルプロテオミクスで使用され、光親和性標識によるタンパク質間の相互作用を調査する能力で注目を集めています。
科学的研究の応用
PAL-227は、以下のものを含む科学研究において幅広い用途があります。
化学: 化学反応と機構の研究に使用されます。
生物学: タンパク質間の相互作用と細胞プロセスを調査するために使用されます。
医学: 特に潜在的な薬物標的を特定する、創薬開発で使用されます。
Safety and Hazards
6-Fluorotryptamine is considered hazardous. It may cause serious eye irritation and respiratory irritation . Safety measures include washing thoroughly after handling, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
6-Fluorotryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This compound can act as a substrate or inhibitor, influencing the production of serotonin. Additionally, it binds to serotonin receptors, affecting their signaling pathways. These interactions highlight the compound’s potential in modulating neurotransmitter systems and its relevance in neuropharmacology .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to serotonin receptors, leading to altered neurotransmitter release and synaptic plasticity. This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and metabolism. In non-neuronal cells, this compound can modulate cellular metabolism by interacting with enzymes involved in tryptophan metabolism, thereby influencing cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis. It also interacts with serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. These interactions lead to downstream effects on cell signaling pathways, ultimately influencing neurotransmitter release and synaptic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These temporal effects are important considerations for experimental design and interpretation of results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter release and improve cognitive function. At high doses, it may induce toxic effects, such as neurotoxicity and behavioral abnormalities. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the production and degradation of serotonin and other metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and neurotransmitter balance. The involvement of this compound in these pathways underscores its potential impact on metabolic and neurological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the serotonin transporter, and distributed to different cellular compartments. Binding proteins may also facilitate its transport and localization within cells. These transport and distribution mechanisms influence the compound’s bioavailability and efficacy, affecting its overall pharmacological profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization affects its interactions with enzymes and receptors, influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
準備方法
合成経路と反応条件
PAL-227の合成には、中間体の調製とその後の特定条件下での反応を含む複数のステップが含まれます。正確な合成経路は、所望の純度と収率によって異なる場合があります。 一般的に、合成にはベンゾフェノン、アリールアジド、ジアジリンなどの光活性化基を使用し、これらは様々な化学反応によって化合物に組み込まれます .
工業生産方法
PAL-227の工業生産には、通常、PAL Method Composerなどの自動化システムを使用した大規模合成が用いられます。 このシステムにより、ユーザーフレンドリーなインターフェースを通じて方法の開発と試験が可能になり、化合物の効率的な生産が可能になります .
化学反応の分析
反応の種類
PAL-227は、以下のものを含むいくつかのタイプの化学反応を起こします。
酸化: 酸素の添加または水素の除去を含む。
還元: 水素の添加または酸素の除去を含む。
置換: 1つの官能基を別の官能基に置き換える。
一般的な試薬と条件
PAL-227を含む反応には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、様々な触媒などを使用することが多く、反応を促進します。 これらの反応の条件は、通常、最適な収率を確保するために、制御された温度とpHレベルを含みます .
生成される主な生成物
PAL-227の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応は酸化された誘導体を生成し、置換反応は異なる官能基を持つ化合物を生成する可能性があります .
類似化合物との比較
Similar Compounds
Some compounds similar to PAL-227 include:
- Benzophenone
- Aryl azide
- Diazirine
Uniqueness
What sets PAL-227 apart from these similar compounds is its specific design for photo-affinity labeling, which allows for precise and efficient investigation of protein-protein interactions. Unlike other compounds, PAL-227 can capture noncovalent interaction partners spatio-selectively, making it a critical tool in chemical proteomics .
作用機序
PAL-227の作用機序は、光照射によって標的タンパク質と共有結合を形成する能力にあります。PAL-227の光活性化基は、隣接する分子と反応する非常に反応性の高い種を生成し、直接的な共有結合修飾をもたらします。 これにより、研究者はタンパク質間の相互作用やその他の生物学的プロセスを詳細に研究することができます .
類似化合物の比較
類似化合物
PAL-227に類似した化合物には、以下のようなものがあります。
- ベンゾフェノン
- アリールアジド
- ジアジリン
独自性
これらの類似化合物とPAL-227を区別するのは、タンパク質間の相互作用を正確かつ効率的に調査することを可能にする、光親和性標識のための特定の設計です。 他の化合物とは異なり、PAL-227は非共有結合相互作用パートナーを空間的に選択的に捕捉することができ、ケミカルプロテオミクスにおける重要なツールとなっています .
特性
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOKMYKZPCPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357527 | |
| Record name | 6-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-85-9 | |
| Record name | 6-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-fluoro-1H-indol-3-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-fluorotryptamine interact with biological systems and what are its downstream effects?
A1: this compound acts as a ligand for the serotonin transporter, similar to serotonin (5-HT) itself. [] This interaction can inhibit the reuptake of serotonin in cells, potentially leading to increased serotonin levels in the synaptic cleft. [] Additionally, research suggests that this compound, along with other tryptamines like 5-methoxytryptamine, can influence various cellular processes in dinoflagellates. []
Q2: What is the structural characterization of this compound?
A2: this compound is a halogenated derivative of tryptamine with a fluorine atom substituted at the 6th position of the indole ring.
Q3: Can you elaborate on the research related to the metabolism of this compound?
A3: Studies using the Streptomyces staurosporeus bacteria, known for producing the bioactive compound staurosporine, have provided insights into this compound metabolism. Researchers observed that feeding this compound to this microorganism led to the production of novel metabolites. One such metabolite, identified as the 6-fluoro derivative of (3aR,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-3a-ol, points to an enzymatic oxidative cyclization process. [, ] Additionally, another study identified β-hydroxy-Nb-acetyl-6-fluorotryptamine as a metabolite. []
Q4: Are there any applications of this compound in medicinal chemistry?
A5: While the provided abstracts don't delve into specific medicinal applications of this compound itself, its use in affinity chromatography for purifying the serotonin transporter from human platelets highlights its value as a research tool. [, ] By acting as a ligand for the transporter, this compound enables the isolation and study of this protein, which is crucial for understanding serotonin reuptake and potentially developing drugs targeting this process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
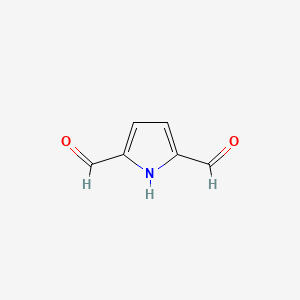
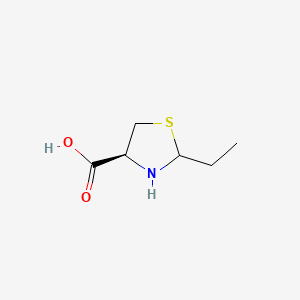
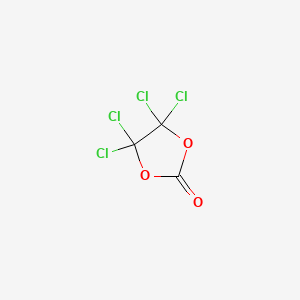




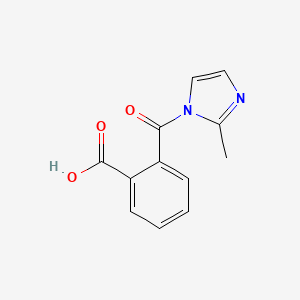
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

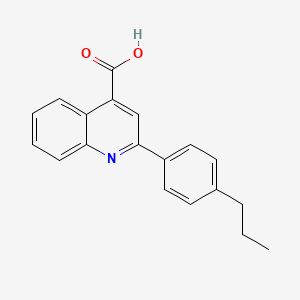
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

